
(1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxypyridine.
Alkylation: The 4-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.
Hydrochloride Formation: Finally, the (1R)-1-(4-methoxypyridin-2-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Influence on biochemical pathways that regulate physiological processes.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride: The enantiomer of the compound with different stereochemistry.
4-methoxypyridine: The parent compound without the ethanamine group.
1-(4-methoxypyridin-2-yl)ethanamine: The compound without the hydrochloride salt.
Uniqueness: (1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Eigenschaften
Molekularformel |
C8H13ClN2O |
|---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
(1R)-1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-5-7(11-2)3-4-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
HTADTABQDMPCKN-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](C1=NC=CC(=C1)OC)N.Cl |
Kanonische SMILES |
CC(C1=NC=CC(=C1)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



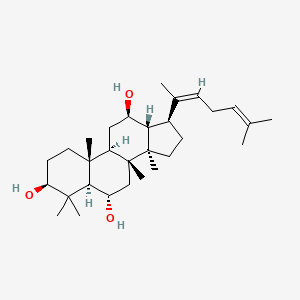

![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)
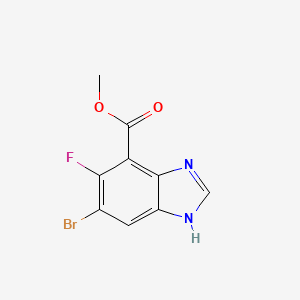

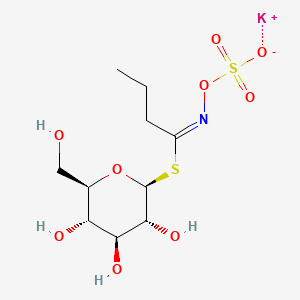
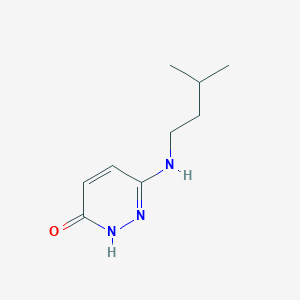
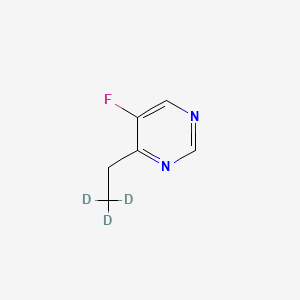
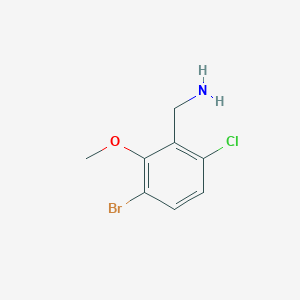
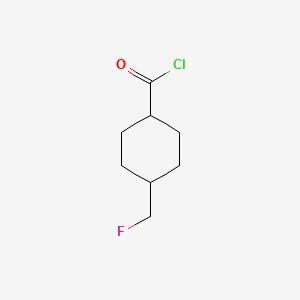
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
